molecular formula C13H17NO3 B14810907 6-Tert-butoxy-3-cyclopropoxypicolinaldehyde

6-Tert-butoxy-3-cyclopropoxypicolinaldehyde

Cat. No.: B14810907
M. Wt: 235.28 g/mol
InChI Key: IZQYFRXZYOOWJH-UHFFFAOYSA-N
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Description

6-Tert-butoxy-3-cyclopropoxypicolinaldehyde is an organic compound with the molecular formula C13H17NO3 It is a derivative of picolinaldehyde, featuring tert-butoxy and cyclopropoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butoxy-3-cyclopropoxypicolinaldehyde typically involves the introduction of tert-butoxy and cyclopropoxy groups onto a picolinaldehyde backbone. One common method involves the reaction of picolinaldehyde with tert-butyl alcohol and cyclopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butoxy-3-cyclopropoxypicolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: 6-Tert-butoxy-3-cyclopropoxypicolinic acid.

    Reduction: 6-Tert-butoxy-3-cyclopropoxypicolinyl alcohol.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

6-Tert-butoxy-3-cyclopropoxypicolinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Tert-butoxy-3-cyclopropoxypicolinaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. The molecular targets and pathways involved would vary based on the specific reaction or application being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Tert-butoxy-5-cyclopropoxypicolinaldehyde: Similar structure but with a different position of the cyclopropoxy group.

    6-Tert-butoxy-3-cyclopropoxypicolinic acid: An oxidized form of the aldehyde.

    6-Tert-butoxy-3-cyclopropoxypicolinyl alcohol: A reduced form of the aldehyde.

Uniqueness

6-Tert-butoxy-3-cyclopropoxypicolinaldehyde is unique due to the specific positioning of its tert-butoxy and cyclopropoxy groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and materials.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

3-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridine-2-carbaldehyde

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12-7-6-11(10(8-15)14-12)16-9-4-5-9/h6-9H,4-5H2,1-3H3

InChI Key

IZQYFRXZYOOWJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC(=C(C=C1)OC2CC2)C=O

Origin of Product

United States

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